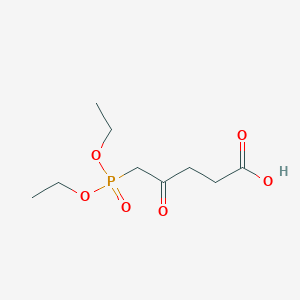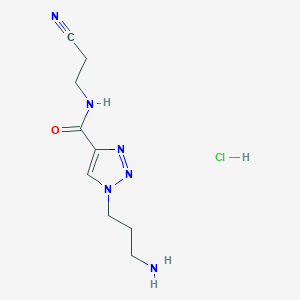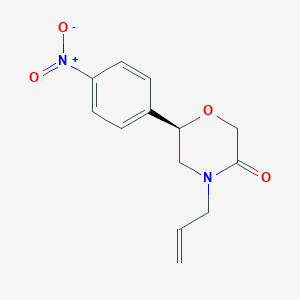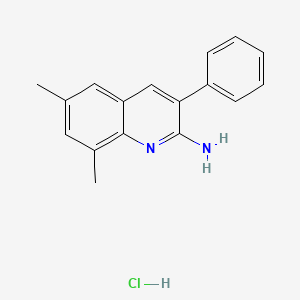
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with both organic polymers and inorganic surfaces, making it a valuable coupling agent in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate typically involves the reaction of 3-(Trimethoxysilyl)propyl methacrylate with 2-acetyldodecanoic acid. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored using analytical techniques such as gas chromatography or mass spectrometry to ensure the desired product is formed. The final product is then purified and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.
Condensation: Often performed at elevated temperatures in the presence of a catalyst such as titanium isopropoxide.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: Produces silanol groups and methanol.
Condensation: Forms siloxane bonds and water.
Substitution: Yields substituted acetyl derivatives.
Applications De Recherche Scientifique
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability and targeting of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability.
Mécanisme D'action
The mechanism of action of 3-(Trimethoxysilyl)propyl 2-acetyldodecanoate involves the formation of strong covalent bonds between the silanol groups and the hydroxyl groups on surfaces. This interaction enhances the adhesion and compatibility between different materials. The acetyl group can also interact with various molecular targets, leading to improved stability and functionality of the modified materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Glycidyloxypropyl)trimethoxysilane
- 3-(Trimethoxysilyl)propyl acrylate
Uniqueness
3-(Trimethoxysilyl)propyl 2-acetyldodecanoate is unique due to its combination of silane and acetyl functionalities, which provide both strong adhesion properties and the ability to undergo various chemical modifications. This makes it highly versatile and suitable for a wide range of applications compared to other similar compounds.
Propriétés
Numéro CAS |
918866-12-3 |
|---|---|
Formule moléculaire |
C20H40O6Si |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
3-trimethoxysilylpropyl 2-acetyldodecanoate |
InChI |
InChI=1S/C20H40O6Si/c1-6-7-8-9-10-11-12-13-15-19(18(2)21)20(22)26-16-14-17-27(23-3,24-4)25-5/h19H,6-17H2,1-5H3 |
Clé InChI |
OQILPZODYZKBLJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C)C(=O)OCCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
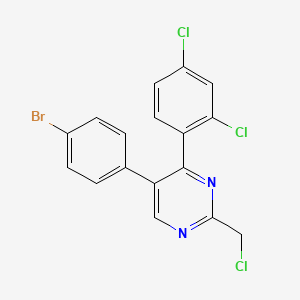

![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
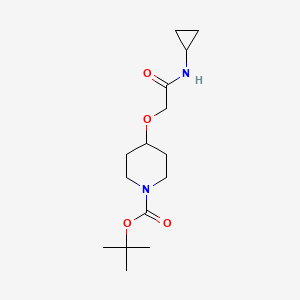
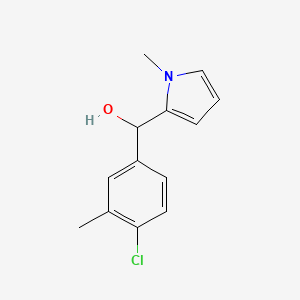
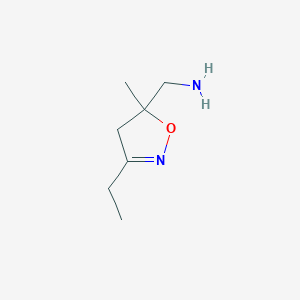
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
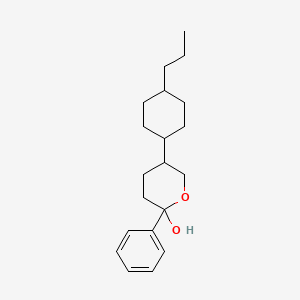
![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-](/img/structure/B12638930.png)
